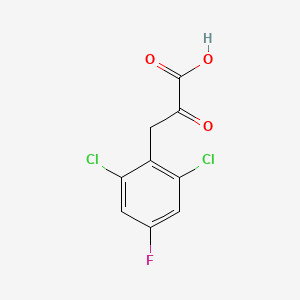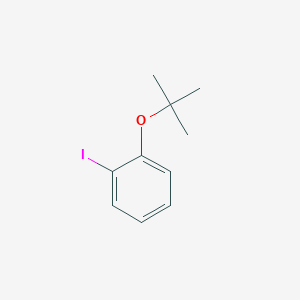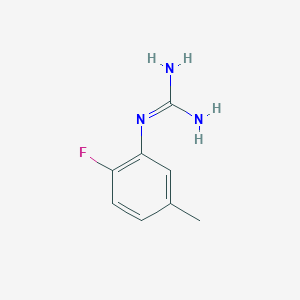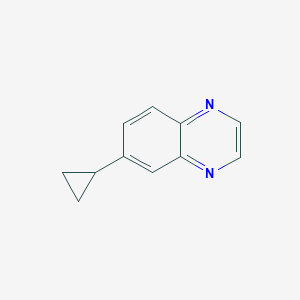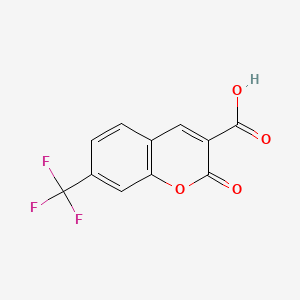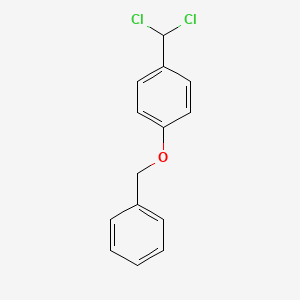![molecular formula C18H9BCl2O2 B13702307 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which include a boron atom integrated into a polycyclic aromatic framework. The presence of boron imparts distinct electronic characteristics, making it a valuable component in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for different applications.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom, affecting the compound’s reactivity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it a candidate for developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism by which 3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom acts as a Lewis acid, facilitating various chemical reactions. The compound’s polycyclic aromatic structure also allows for efficient electron transport, making it valuable in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine atoms but shares the boron-containing core structure.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: Contains additional functional groups that impart different properties.
Uniqueness
3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of chlorine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H9BCl2O2 |
|---|---|
Poids moléculaire |
339.0 g/mol |
Nom IUPAC |
5,17-dichloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9(21),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C18H9BCl2O2/c20-10-4-6-12-16(8-10)22-14-2-1-3-15-18(14)19(12)13-7-5-11(21)9-17(13)23-15/h1-9H |
Clé InChI |
RHKPWCFRWNLCSA-UHFFFAOYSA-N |
SMILES canonique |
B12C3=C(C=C(C=C3)Cl)OC4=C1C(=CC=C4)OC5=C2C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


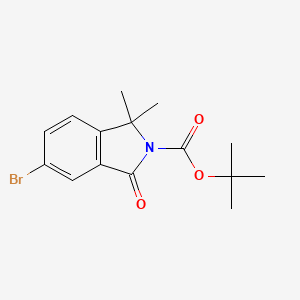
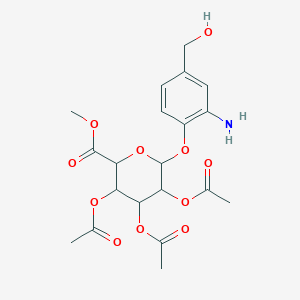

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)



